(5-Chloro-1,2,4-triazin-6-YL)methylamine
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Overview
Description
(5-Chloro-1,2,4-triazin-6-YL)methylamine is a chemical compound belonging to the triazine family. Triazines are a class of nitrogen-containing heterocycles with a six-membered ring structure composed of three carbon atoms and three nitrogen atoms. The specific structure of this compound includes a chlorine atom at the 5-position and a methylamine group at the 6-position of the triazine ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Chloro-1,2,4-triazin-6-YL)methylamine typically involves the condensation of 1,2-dicarbonyl compounds with amidrazones. This method is a specialized approach for preparing 1,2,4-triazines . The reaction conditions often include the use of solvents such as dioxane or dichloroethane and may require refluxing to achieve high yields .
Industrial Production Methods
Industrial production methods for triazine compounds, including this compound, often involve large-scale synthesis using similar condensation reactions. The process may be optimized for higher efficiency and yield, utilizing advanced techniques such as microwave-assisted synthesis or continuous flow reactors .
Chemical Reactions Analysis
Types of Reactions
(5-Chloro-1,2,4-triazin-6-YL)methylamine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 5-position can be replaced by nucleophiles such as amines, thiols, or alcohols.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include primary amines, thiols, and alcohols.
Oxidation and Reduction: Specific reagents and conditions depend on the desired transformation but may include oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Major Products Formed
The major products formed from nucleophilic substitution reactions include various substituted triazines, depending on the nucleophile used. For example, substitution with an amine results in an amino-triazine derivative .
Scientific Research Applications
(5-Chloro-1,2,4-triazin-6-YL)methylamine has several scientific research applications:
Mechanism of Action
The mechanism of action of (5-Chloro-1,2,4-triazin-6-YL)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist . The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Cyanuric Chloride: Another triazine derivative with three chlorine atoms, used in the synthesis of reactive dyes and herbicides.
Melamine: A triazine compound with three amino groups, used in the production of melamine resins.
2,4,6-Tris(phenoxy)-1,3,5-triazine: A derivative used in the production of polymer additives.
Uniqueness
(5-Chloro-1,2,4-triazin-6-YL)methylamine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the chlorine atom and the methylamine group allows for targeted modifications and applications in various fields .
Properties
Molecular Formula |
C4H5ClN4 |
---|---|
Molecular Weight |
144.56 g/mol |
IUPAC Name |
(5-chloro-1,2,4-triazin-6-yl)methanamine |
InChI |
InChI=1S/C4H5ClN4/c5-4-3(1-6)9-8-2-7-4/h2H,1,6H2 |
InChI Key |
RJLCOFZXGZNVFU-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(=C(N=N1)CN)Cl |
Origin of Product |
United States |
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